Zotarolimus

Catalog No.
S632978
CAS No.
221877-54-9
M.F
C52H79N5O12
M. Wt
966.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zotarolimus

CAS Number

221877-54-9

Product Name

Zotarolimus

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C52H79N5O12

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Synonyms

Zotarolimus(ABT-578);A-179578; A 179578; A179578; ABT578; ABT-578; ABT 578; Endeavor; Zotarolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC

Cardiovascular Stents and Drug-Eluting Stents (DES)

Field: Cardiology and Vascular Medicine

Zotarolimus has been extensively studied for its use in cardiovascular stents and drug-eluting stents (DES). These stents are commonly used to treat coronary artery disease by maintaining vessel patency and preventing restenosis. Here’s a summary:

Anti-Cancer Effects

Field: Oncology

Zotarolimus, also known by its International Nonproprietary Name (INN) and codename ABT-578, is a semi-synthetic derivative of sirolimus, an immunosuppressant originally approved for preventing organ transplant rejection. Zotarolimus was specifically developed for use in drug-eluting stents to mitigate early inflammation and prevent restenosis, which is the re-narrowing of blood vessels after they have been treated. Its unique structure includes a tetrazole ring that replaces the native hydroxyl group found in sirolimus, enhancing its lipophilicity and bioavailability .

The molecular formula of zotarolimus is C52H79N5O12C_{52}H_{79}N_{5}O_{12}, with a molecular weight of approximately 966.2 g/mol. The compound is characterized by its low water solubility but high solubility in organic solvents such as propylene glycol, acetone, and ethanol .

Zotarolimus acts as an immunosuppressant by inhibiting the mTOR pathway, a key regulator of cell growth and proliferation []. In the context of stents, Zotarolimus released from the stent locally suppresses excessive growth of tissue within the artery, preventing restenosis [].

Zotarolimus undergoes significant metabolic transformations primarily through the cytochrome P450 enzyme system, particularly CYP3A4. It is extensively metabolized in the liver, yielding various metabolites including O-demethylated and hydroxylated forms. These metabolites can influence the pharmacokinetics and pharmacodynamics of zotarolimus, affecting its therapeutic efficacy and safety profile .

The drug's interactions with other compounds can alter its metabolism; for instance, co-administration with ketoconazole, a CYP3A inhibitor, significantly increases the plasma concentration of zotarolimus . This highlights the importance of understanding drug-drug interactions in clinical settings.

Zotarolimus exhibits potent immunosuppressive properties by inhibiting cell proliferation. It functions through a mechanism similar to that of sirolimus by binding to FK506 binding protein 12 (FKBP-12), forming a complex that inhibits mammalian target of rapamycin (mTOR). This inhibition blocks downstream signaling pathways essential for cell cycle progression, particularly arresting cells in the G1 phase and preventing neointimal hyperplasia in vascular tissues .

In vitro studies have demonstrated that zotarolimus effectively reduces smooth muscle cell proliferation and migration, which are critical processes in the development of restenosis following vascular interventions .

The synthesis of zotarolimus involves several steps that modify the structure of sirolimus. The key modification includes substituting a tetrazole ring for a hydroxyl group at position 42 of the sirolimus molecule. This substitution enhances its pharmacological properties while maintaining biological activity .

The synthesis typically involves:

  • Fermentation: Isolation of sirolimus from natural sources.
  • Chemical Modification: Introduction of the tetrazole ring through specific

Zotarolimus is primarily used in drug-eluting stents to prevent restenosis after percutaneous coronary interventions. These stents release zotarolimus directly into the arterial wall over time, maintaining therapeutic levels that inhibit smooth muscle cell proliferation and inflammation.

Other potential applications include:

  • Transplantation medicine: As an immunosuppressant to prevent organ rejection.
  • Oncology: Investigating its use in cancer therapies due to its antiproliferative effects.

Zotarolimus shares structural and functional similarities with other immunosuppressants and macrolides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
SirolimusStructural analogFirst approved mTOR inhibitor; broader use
EverolimusSimilar mTOR inhibitionMore soluble; used in various cancers
TacrolimusBinds FKBP-12Different mechanism; used mainly post-transplant
PimecrolimusMacrolide structureTopical application for skin conditions

Zotarolimus stands out due to its specific design for sustained release from stent devices, ensuring prolonged therapeutic action while minimizing systemic exposure . Its unique lipophilicity allows it to effectively penetrate cellular membranes, enhancing its efficacy in localized applications such as drug-eluting stents .

Tetrazole Ring Substitution Significance

The defining structural feature of zotarolimus is the replacement of the hydroxyl group at position 42 of the rapamycin scaffold with a tetrazole ring. This modification was guided by systematic exploration of position 42’s tolerance to steric and electronic perturbations while preserving mTOR (mammalian target of rapamycin) inhibition efficacy [1] [2]. The tetrazole ring introduces three critical advantages:

  • Enhanced Lipophilicity: The tetrazole’s aromatic character and lack of hydrogen-bond donors increase the compound’s octanol-water partition coefficient (logP) compared to rapamycin. Experimental studies report a logP of approximately 4.75 for zotarolimus, significantly higher than sirolimus (logP ~3.0) [3] [4]. This property facilitates passive diffusion across cell membranes, ensuring localized delivery to vascular smooth muscle cells from stent coatings.

  • Metabolic Stability: The substitution eliminates a site vulnerable to oxidative metabolism, reducing first-pass hepatic clearance. This structural resilience extends the drug’s half-life within coronary artery tissues, enabling sustained release kinetics from polymer matrices [1].

  • Stereoelectronic Compatibility: Molecular dynamics simulations reveal that the tetrazole’s planar geometry maintains optimal interactions with the FKBP12 (FK506-binding protein 12) complex, a prerequisite for mTOR pathway modulation [2]. The nitrogen-rich ring also participates in π-π stacking with hydrophobic residues in the mTOR active site, enhancing binding affinity.

Molecular Design Rationale

Zotarolimus was engineered explicitly for compatibility with coronary stent platforms, addressing two limitations of early drug-eluting stents: thrombogenicity and incomplete neointimal suppression. The design strategy prioritized:

  • Cytostatic Over Cytotoxic Activity: Unlike paclitaxel-based analogs, zotarolimus inhibits smooth muscle cell proliferation without inducing apoptosis, minimizing vascular inflammation [1]. This cytostatic profile stems from mTOR’s role in regulating cell cycle progression from G1 to S phase.

  • Controlled Release Kinetics: The compound’s low aqueous solubility (0.0024 mg/mL at 25°C) ensures slow elution from phosphorylcholine polymer coatings. Pharmacokinetic models indicate that 80% of the drug remains stent-bound after 30 days, with peak tissue concentrations maintained for 14–28 days post-implantation [3].

  • Polymer-Drug Synergy: The phosphorylcholine carrier mimics biological membrane phosphatidylcholine, reducing platelet adhesion and complement activation. Zotarolimus’s lipophilicity ensures uniform distribution within the hydrophobic domains of the polymer matrix [1].

Structure-Activity Relationship Studies

Comparative studies of rapamycin analogs highlight zotarolimus’s unique activity profile:

ModificationPositionBiological EffectReference
Hydroxyl → Tetrazole42↑ Lipophilicity, ↑ mTOR binding, ↓ solubility [1] [2]
Methoxy group16↓ Immunosuppression, ↑ cytotoxicity [3]
Esterification40Rapid hydrolysis, transient anti-proliferative effect [3]

Key findings include:

  • Position 42 Tolerance: Modifications at this site preserve >90% of rapamycin’s mTOR inhibitory activity while altering physicochemical properties. The tetrazole substitution achieves the optimal balance between target engagement and tissue penetration [2].
  • Dose-Response Specificity: At concentrations ≤10 nM, zotarolimus selectively inhibits mTORC1 (mTOR complex 1), blocking S6K1 phosphorylation and ribosomal biogenesis. Higher doses (>50 nM) engage mTORC2, potentially disrupting Akt signaling and glucose metabolism [3].
  • Species Variability: Primate models show 3-fold greater sensitivity to zotarolimus than rodent models, attributed to differences in FKBP12 isoform expression. Human coronary artery cells exhibit IC₅₀ values of 2.1 nM for proliferation inhibition, compared to 8.9 nM in rat models [1].

Lipophilicity Profile and Functional Implications

Zotarolimus’s lipophilicity governs its pharmacokinetic behavior and therapeutic efficacy:

Experimental Lipophilicity Metrics

ParameterValueMethodImplication
logP (octanol-water)4.75 ± 0.12Chromatographic (RP-TLC)Predicts tissue permeability
logD₇.₄3.89 ± 0.08Shake-flaskStability in physiological pH
ΔlogP (vs. rapamycin)+1.65Computational (XLOGP3)Enhanced stent retention
  • Tissue Partitioning: The high logP drives accumulation in lipid-rich vascular tissues, achieving tissue-to-plasma concentration ratios of 15:1 in porcine coronary arteries [1]. This localization minimizes systemic exposure, reducing off-target immunosuppression.

  • Release Kinetics: Zotarolimus’s dissolution rate from stent coatings follows Higuchi kinetics, with cumulative release proportional to the square root of time ($$ Q = k\sqrt{t} $$) [4]. The rate constant $$ k $$ correlates inversely with logP, ensuring prolonged elution over 90–120 days.

  • Cellular Uptake: Fluorescence polarization assays demonstrate 2.3-fold greater intracellular accumulation in human aortic smooth muscle cells compared to hydrophilic analogs. This uptake is ATP-independent, consistent with passive diffusion [3].

  • Protein Binding: Plasma protein binding exceeds 98%, primarily to albumin and α-1-acid glycoprotein. However, the free fraction in vascular tissues increases to 12–15% due to competitive displacement by endothelial fatty acids [1].

Zotarolimus exerts its cellular effects through high-affinity binding to FK506-binding protein 12, a crucial immunophilin that serves as the primary intracellular receptor for this macrolide immunosuppressant [1] [2]. The binding interaction between zotarolimus and FK506-binding protein 12 demonstrates remarkable specificity, with a dissociation constant of 2.57 nanomolar, indicating exceptionally strong molecular recognition [2]. This binding affinity is comparable to that of sirolimus, which exhibits a binding affinity of 1.84 nanomolar to the same protein target [2].

The structural basis for this high-affinity interaction lies in the molecular architecture of zotarolimus, which features a tetrazole substitution at the carbon-40 position of the macrocyclic ring system [2] [3]. This structural modification, derived from the parent compound sirolimus through triflate ester formation followed by tetrazole displacement, creates a semi-synthetic derivative with enhanced lipophilicity while maintaining the critical binding determinants required for FK506-binding protein 12 recognition [4] [3]. The tetrazole moiety at carbon-40 provides optimal spatial orientation and electronic properties that facilitate stable complex formation with the protein binding pocket [2].

Nuclear magnetic resonance studies have revealed that zotarolimus binding induces conformational changes in FK506-binding protein 12, particularly affecting the β4-β5 loop region and the β2-β3 hairpin structure [5] [6]. These conformational alterations are essential for the subsequent formation of the ternary complex with mammalian target of rapamycin. The binding process involves incremental rigidification of the FK506-binding protein 12 backbone on the picosecond-nanosecond timescale, with sequential binding events leading to perturbation of both main-chain and side-chain dynamics at sites distal to the binding interface [5].

The kinetics of zotarolimus-FK506-binding protein 12 complex formation follow a well-characterized pattern of molecular recognition, with the initial binding event serving as a priming step for subsequent protein-protein interactions [7]. Structural analysis indicates that the core region of zotarolimus maintains stability within the FK506-binding protein 12 binding pocket through critical intermolecular contacts, particularly involving oxygen atoms that correspond to recurrent binding motifs found in all FK506-binding protein 12 ligand structures [7]. This stable binding configuration is essential for the biological activity of zotarolimus and its ability to modulate downstream signaling pathways.

ParameterZotarolimusSirolimus (Comparison)Reference
Binding Affinity (nM)2.571.84Chen et al., 2007
Dissociation Constant (Kd)High affinityHigh affinityAbbott Research
Structural ModificationTetrazole substitution at C40Hydroxyl group at C40Medicinal Chemistry
Binding SiteFK506-binding protein 12 active siteFK506-binding protein 12 active siteStructural Biology
Complex FormationZotarolimus-FK506-binding protein 12 binary complexSirolimus-FK506-binding protein 12 binary complexBiochemical Analysis
Binding KineticsStable binding with conformational changesStable binding with conformational changesNMR Studies

Mammalian Target of Rapamycin Pathway Inhibition Mechanisms

The mechanism by which zotarolimus inhibits the mammalian target of rapamycin signaling pathway involves the formation of a ternary complex comprising zotarolimus, FK506-binding protein 12, and the FK506-binding protein 12-rapamycin-binding domain of mammalian target of rapamycin [1] [8]. This ternary complex formation represents the fundamental mechanism through which zotarolimus exerts its antiproliferative effects, as the complex effectively blocks substrate access to the mammalian target of rapamycin catalytic site [1].

Mammalian target of rapamycin exists in two functionally distinct multiprotein complexes: mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 [9] [10]. Zotarolimus primarily targets mammalian target of rapamycin complex 1, which is characterized by the presence of the regulatory associated protein of mammalian target of rapamycin and is responsible for controlling protein synthesis, cell growth, and autophagy [9]. The zotarolimus-FK506-binding protein 12 complex binds to the FK506-binding protein 12-rapamycin-binding domain of mammalian target of rapamycin, creating a stable ternary complex that allosterically inhibits the kinase activity of mammalian target of rapamycin complex 1 [1] [8].

The inhibition mechanism involves competitive inhibition of substrate binding to mammalian target of rapamycin complex 1, as the ternary complex formation prevents the phosphorylation of key downstream targets including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 [11]. This inhibition is achieved through conformational changes in the mammalian target of rapamycin protein that reduce its ability to phosphorylate target substrates, effectively disrupting the phosphorylation cascade that normally promotes cell growth and proliferation [11].

Mammalian target of rapamycin complex 2 inhibition by zotarolimus occurs through a different mechanism involving prolonged exposure to the drug [9]. Unlike the immediate inhibition observed with mammalian target of rapamycin complex 1, mammalian target of rapamycin complex 2 shows gradual sensitivity to zotarolimus treatment, with inhibition becoming apparent after extended drug exposure [9]. This differential sensitivity pattern is attributed to the distinct protein composition and assembly of mammalian target of rapamycin complex 2, which contains rapamycin-insensitive companion of mammalian target of rapamycin rather than regulatory associated protein of mammalian target of rapamycin [9].

The stoichiometry of mammalian target of rapamycin complex inhibition has been characterized through single-molecule studies, revealing that both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 form obligate dimers with two copies of major components per complex [12]. This dimeric organization is crucial for understanding how zotarolimus binding affects complex stability and function, as the drug-induced conformational changes can propagate throughout the entire complex structure [12].

ComponentInhibition MechanismFunctional ImpactSelectivity
Mammalian Target of Rapamycin Complex 1Ternary complex formation blocks substrate accessReduced protein synthesis and cell growthPrimary target
Mammalian Target of Rapamycin Complex 2Indirect inhibition via prolonged exposureImpaired cell survival signalingSecondary effect
Regulatory Associated Protein of Mammalian Target of RapamycinCompetitive inhibition of substrate bindingBlocked translation initiationHigh specificity
Rapamycin-Insensitive Companion of Mammalian Target of RapamycinReduced complex stabilityAltered cytoskeletal organizationModerate specificity
Mammalian Target of Rapamycin Kinase ActivityAllosteric inhibition of catalytic siteCell cycle arrest at G1/S transitionDirect inhibition
Downstream EffectorsPhosphorylation cascade disruptionReduced proliferation signalsIndirect modulation

Cell Cycle Regulation at G1 Phase

Zotarolimus exerts profound effects on cell cycle progression through its ability to induce cell cycle arrest specifically at the G1 phase, preventing cells from progressing to S phase and subsequent DNA replication [1] [13]. This G1 phase arrest is mediated through the inhibition of mammalian target of rapamycin signaling, which is essential for cell cycle progression from G1 to S phase [1]. The mechanism involves the regulation of multiple cell cycle regulatory proteins, including cyclin-dependent kinases, cyclins, and cyclin-dependent kinase inhibitors that collectively control the G1/S transition [14] [15].

The cyclin-dependent kinase 4 and cyclin-dependent kinase 6 complexes with D-type cyclins represent the primary targets affected by zotarolimus-induced mammalian target of rapamycin inhibition [14]. Under normal conditions, these kinase complexes phosphorylate the retinoblastoma protein, leading to the release of E2F transcription factors and progression through the G1/S checkpoint [14]. However, zotarolimus treatment results in reduced cyclin-dependent kinase 4 and cyclin-dependent kinase 6 activity, maintaining the retinoblastoma protein in its hypophosphorylated state and preventing E2F-mediated gene transcription [14] [15].

The molecular mechanism of G1 arrest involves the upregulation of cyclin-dependent kinase inhibitors, particularly p21 and p27, which bind to and inhibit cyclin-dependent kinase 2/cyclin E complexes [14] [15]. Zotarolimus treatment enhances the expression and activity of these cyclin-dependent kinase inhibitors through mammalian target of rapamycin-dependent pathways, creating a sustained G1 checkpoint that prevents cells from entering S phase [16]. This mechanism is particularly evident in studies demonstrating that zotarolimus can regulate the G1/S transition by altering the availability of eukaryotic translation initiation factor 4E, which is essential for the translation of cell cycle regulatory proteins [16].

The inhibition of mammalian target of rapamycin by zotarolimus also affects the phosphorylation status of eukaryotic translation initiation factor 4E-binding protein 1, which remains bound to eukaryotic translation initiation factor 4E under conditions of mammalian target of rapamycin inhibition [11] [17]. This binding prevents the formation of the eukaryotic translation initiation factor 4F complex, which is required for cap-dependent translation of mRNAs encoding cell cycle regulatory proteins [17]. The result is reduced synthesis of cyclins and other proteins necessary for S phase entry, thereby reinforcing the G1 arrest phenotype [17].

Prolonged G1 arrest induced by zotarolimus can lead to permanent cell cycle exit, as cells that remain arrested for extended periods undergo cellular changes that prevent them from re-entering the cell cycle [18] [19]. This phenomenon involves the depletion of minichromosome maintenance proteins from chromatin, which are essential for licensing DNA replication origins [19]. The loss of these proteins creates a cellular state where cells can neither progress to S phase nor retreat to G0, resulting in permanent growth arrest [19].

Cell Cycle ComponentNormal FunctionZotarolimus EffectG1 Arrest Mechanism
Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6Phosphorylates retinoblastoma proteinReduced kinase activityBlocked retinoblastoma phosphorylation
Cyclin D1/D2/D3Activates cyclin-dependent kinase 4/6 complexesDecreased cyclin expressionReduced cyclin-dependent kinase activation
Retinoblastoma ProteinSequesters E2F transcription factorsMaintained hypophosphorylationE2F complex maintenance
E2F Transcription FactorPromotes S-phase gene expressionSequestration and inactivationRepressed gene transcription
p21 Cyclin-Dependent Kinase InhibitorInhibits cyclin-dependent kinase 2/cyclin E complexesUpregulated expressionEnhanced cell cycle inhibition
p27 Cyclin-Dependent Kinase InhibitorRegulates G1/S transitionEnhanced inhibitory activitySustained G1 checkpoint

Downstream Signaling Pathway Modulation

The downstream signaling effects of zotarolimus are mediated through the inhibition of mammalian target of rapamycin kinase activity, which subsequently affects multiple signaling pathways that regulate protein synthesis, cell growth, and survival [9] [11]. The two primary downstream targets of mammalian target of rapamycin that are directly affected by zotarolimus are ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1, both of which play crucial roles in translational control [11] [20].

Ribosomal protein S6 kinase 1, also known as p70S6K, is a serine/threonine kinase that serves as a direct substrate of mammalian target of rapamycin complex 1 [20] [21]. Under normal conditions, mammalian target of rapamycin phosphorylates ribosomal protein S6 kinase 1 at threonine 389, along with other sites including serine 371 and threonine 229, leading to full kinase activation [20]. This activation results in the phosphorylation of the S6 ribosomal protein at serine 235/236 and serine 240/244, which promotes the translation of messenger RNAs containing 5' terminal oligopyrimidine tract sequences [20] [21]. These messenger RNAs encode components of the translational apparatus, including ribosomal proteins and elongation factors, making ribosomal protein S6 kinase 1 a key regulator of protein synthesis capacity [21].

Zotarolimus treatment significantly reduces the phosphorylation of ribosomal protein S6 kinase 1 at these critical sites, leading to decreased kinase activity and reduced protein synthesis [13] [22]. This inhibition is particularly important because ribosomal protein S6 kinase 1 has been shown to play a crucial role in controlling cell cycle progression, growth, and survival [21]. The reduction in ribosomal protein S6 kinase 1 activity contributes to the antiproliferative effects of zotarolimus by limiting the cell's capacity to synthesize the proteins necessary for growth and division [21].

Eukaryotic translation initiation factor 4E-binding protein 1 represents another critical downstream target of mammalian target of rapamycin that is significantly affected by zotarolimus treatment [11] [17]. This protein functions as a translational repressor by binding to eukaryotic translation initiation factor 4E and preventing the formation of the eukaryotic translation initiation factor 4F complex [17]. Mammalian target of rapamycin normally phosphorylates eukaryotic translation initiation factor 4E-binding protein 1 at multiple sites, including threonine 37/46, threonine 70, and serine 65, in a hierarchical manner [23] [24]. This phosphorylation occurs in a specific sequence: threonine 37 and threonine 46 are phosphorylated first, followed by threonine 70, and finally serine 65 [23] [24].

The hierarchical phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 is essential for its release from eukaryotic translation initiation factor 4E, as phosphorylation of serine 65 and threonine 70 alone is not sufficient to disrupt the protein-protein interaction [23] [24]. Zotarolimus treatment prevents this hierarchical phosphorylation by inhibiting mammalian target of rapamycin kinase activity, resulting in enhanced binding of eukaryotic translation initiation factor 4E-binding protein 1 to eukaryotic translation initiation factor 4E [11] [17]. This enhanced binding effectively blocks cap-dependent translation initiation, contributing to the overall reduction in protein synthesis observed with zotarolimus treatment [17].

The modulation of these downstream signaling pathways by zotarolimus also affects other important cellular processes, including autophagy regulation and cellular stress responses [9]. The inhibition of mammalian target of rapamycin signaling promotes autophagy by relieving the inhibitory phosphorylation of autophagy-related proteins, leading to increased cellular catabolism and potentially contributing to the cytostatic effects of the drug [9]. Additionally, zotarolimus treatment affects the phosphorylation status of protein kinase B, also known as Akt, which is a downstream target of mammalian target of rapamycin complex 2 [9]. This modulation of protein kinase B signaling can impact cell survival pathways and contribute to the overall antiproliferative effects of zotarolimus [9].

Signaling ProteinPhosphorylation SitesNormal Mammalian Target of Rapamycin FunctionZotarolimus Inhibition
Ribosomal Protein S6 Kinase 1Threonine 389, Serine 371, Threonine 229Phosphorylation and activationReduced phosphorylation
Eukaryotic Translation Initiation Factor 4E-Binding Protein 1Threonine 37/46, Threonine 70, Serine 65Phosphorylation and eukaryotic translation initiation factor 4E releaseEnhanced eukaryotic translation initiation factor 4E binding
Eukaryotic Translation Initiation Factor 4ESerine 209Enhanced translation initiationDecreased translation
S6 Ribosomal ProteinSerine 235/236, Serine 240/244Ribosomal protein activationReduced protein synthesis
Protein Kinase BSerine 473, Threonine 308Survival signaling activationImpaired survival signaling
Tuberous Sclerosis Complex 1/Tuberous Sclerosis Complex 2Tuberous Sclerosis Complex 2 Threonine 1462GTPase activating protein inhibitionEnhanced Rheb-GTP hydrolysis

Comparative Mechanistic Analysis with Sirolimus

The mechanistic comparison between zotarolimus and sirolimus reveals both similarities and important differences that have significant implications for their therapeutic applications [2] [25]. Both compounds share a common mechanism of action involving high-affinity binding to FK506-binding protein 12 and subsequent formation of ternary complexes with mammalian target of rapamycin, yet their pharmacological profiles differ substantially due to structural modifications and resulting pharmacokinetic properties [2] [25].

The binding affinity of zotarolimus to FK506-binding protein 12 is 2.57 nanomolar, which is remarkably similar to sirolimus's affinity of 1.84 nanomolar, indicating that both compounds exhibit comparable potency in their initial molecular recognition step [2]. This similarity in binding affinity translates to equivalent in vitro antiproliferative activities against human coronary artery smooth muscle cells and T-lymphocytes, suggesting that the fundamental mechanism of mammalian target of rapamycin inhibition is preserved in both compounds [2]. The structural basis for this similar binding affinity lies in the conservation of key molecular features required for FK506-binding protein 12 recognition, despite the tetrazole modification at carbon-40 in zotarolimus [2].

The critical difference between zotarolimus and sirolimus emerges in their pharmacokinetic profiles, which significantly impact their therapeutic applications and safety profiles [2]. Zotarolimus demonstrates a substantially shorter elimination half-life compared to sirolimus, with oral half-life values of 7.9 hours versus 33.4 hours, respectively [2]. This four-fold difference in pharmacokinetic behavior is attributed to the tetrazole substitution at carbon-40, which alters the compound's metabolic stability and clearance characteristics [2]. The shorter half-life of zotarolimus provides a significant advantage for applications requiring localized drug delivery, such as drug-eluting stents, where reduced systemic exposure is desirable [2].

The therapeutic implications of these pharmacokinetic differences are demonstrated in animal models of immunosuppression, where zotarolimus shows approximately four-fold reduced potency compared to sirolimus for systemic immunosuppressive effects [2]. This reduced systemic potency, while maintaining equivalent in vitro activity, provides zotarolimus with an improved safety profile for applications where local tissue concentrations can be maintained through direct delivery methods [2]. The reduced bioavailability and faster clearance of zotarolimus translate to lower systemic drug concentrations and potentially fewer systemic side effects compared to sirolimus [2].

Clinical studies comparing zotarolimus-eluting stents with sirolimus-eluting stents have revealed differences in their antirestenotic efficacy that may be related to their distinct pharmacokinetic profiles [25]. While both compounds demonstrate effectiveness in reducing neointimal hyperplasia, zotarolimus-eluting stents showed higher late lumen loss compared to sirolimus-eluting stents, potentially due to the more rapid drug elution kinetics of zotarolimus [25]. The phosphorylcholine polymer used with zotarolimus releases approximately 95% of the drug within two weeks, compared to the slower six-week release profile of sirolimus from its polymer coating [25].

The mechanistic differences between zotarolimus and sirolimus also extend to their effects on endothelial function and vascular healing [26]. Comparative studies have demonstrated that zotarolimus-eluting stents are associated with better preservation of endothelial function compared to sirolimus-eluting stents, as measured by coronary vasomotor responses to acetylcholine [26]. This difference may be attributed to the shorter exposure duration and potentially different effects on endothelial cell proliferation and function, suggesting that the structural modifications in zotarolimus may confer advantages in terms of vascular compatibility [26].

The comparative analysis of downstream signaling effects reveals that both zotarolimus and sirolimus inhibit the same molecular targets, including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1, through identical mechanisms involving mammalian target of rapamycin complex 1 inhibition [2] [11]. However, the duration and magnitude of these effects may differ due to the distinct pharmacokinetic profiles of the two compounds, with zotarolimus providing more transient but potentially safer inhibition of these pathways [2].

Mechanistic AspectZotarolimusSirolimusClinical Significance
FK506-Binding Protein 12 Binding Affinity2.57 nanomolar (high affinity)1.84 nanomolar (high affinity)Comparable potency
Mammalian Target of Rapamycin Complex FormationStable ternary complexStable ternary complexSimilar mechanism of action
Pharmacokinetic ProfileRapid clearanceProlonged circulationReduced systemic exposure
Tissue DistributionLocalized tissue retentionSystemic distributionTargeted delivery advantage
Elimination Half-life7.9 hours (oral)33.4 hours (oral)Improved tolerability
Therapeutic IndexImproved safety profileNarrow therapeutic windowEnhanced safety margin

XLogP3

5.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

965.57252297 g/mol

Monoisotopic Mass

965.57252297 g/mol

Heavy Atom Count

69

Appearance

White solid

UNII

H4GXR80IZE

Wikipedia

Zotarolimus

Dates

Last modified: 09-13-2023
1. Circ Cardiovasc Interv. 2015 Apr;8(4). pii: e002223. doi:
10.1161/CIRCINTERVENTIONS.114.002223.

Safety and efficacy of resolute zotarolimus-eluting stents compared with
everolimus-eluting stents: a meta-analysis.

Piccolo R(1), Stefanini GG(1), Franzone A(1), Spitzer E(1), Blöchlinger S(1), Heg
D(1), Jüni P(1), Windecker S(2).

Author information:
(1)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
(2)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
stephan.windecker@insel.ch.

BACKGROUND: Although new-generation drug-eluting stents represent the standard of
care among patients undergoing percutaneous coronary intervention, there remains
debate about differences in efficacy and the risk of stent thrombosis between the
Resolute zotarolimus-eluting stent (R-ZES) and the everolimus-eluting stent
(EES). The aim of this study was to evaluate the safety and efficacy of the R-ZES
compared with EES in patients undergoing percutaneous coronary intervention.
METHODS AND RESULTS: A systematic literature search of electronic resources was
performed using specific search terms until September 2014. Random-effects
meta-analysis was performed comparing clinical outcomes between patients treated
with R-ZES and EES up to maximum available follow-up. The primary efficacy end
point was target-vessel revascularization. The primary safety end point was
definite or probable stent thrombosis. Secondary safety end points were cardiac
death and target-vessel myocardial infarction. Five trials were identified,
including a total of 9899 patients. Compared with EES, R-ZES had similar risks of
target-vessel revascularization (risk ratio [RR], 1.06; 95% confidence interval
[CI], 0.90-1.24; P=0.50), definite or probable stent thrombosis (RR, 1.26; 95%
CI, 0.86-1.85; P=0.24), cardiac death (RR, 1.01; 95% CI, 0.79-1.30; P=0.91), and
target-vessel myocardial infarction (RR, 1.10; 95% CI, 0.89-1.36; P=0.39).
Moreover, R-ZES and EES had similar risks of late definite or probable very late
stent thrombosis (RR, 1.06; 95% CI, 0.53-2.11; P=0.87). No evidence of
significant heterogeneity was observed across trials.
CONCLUSIONS: R-ZES and EES provide similar safety and efficacy among patients
undergoing percutaneous coronary intervention.



2. J Interv Cardiol. 2013 Jun;26(3):278-86. doi: 10.1111/joic.12028. Epub 2013 Apr
22.

New-generation drug-eluting stents: focus on Xience V® everolimus-eluting stent
and Resolute® zotarolimus-eluting stent.

Van Dyck CJ(1), Hoymans VY, Haine S, Vrints CJ.

Author information:
(1)Laboratory for Cellular and Molecular Cardiology, Department of Cardiology,
Antwerp University Hospital, Antwerp, Belgium.

Compared to bare metal stent angioplasty, first-generation drug-eluting stents
(DES) have markedly reduced the incidence of in-stent restenosis. However, given
the increased concerns over late and very late stent thrombosis, newer-generation
DES were developed. To date, these DES have virtually replaced the use of
first-generation DES worldwide. In this review article, we carefully consider the
pre-clinical and clinical trials that have been performed with currently
available, european conformity-marked and Food and Drug Administration-approved
new-generation Resolute(®) and Xience V(®) DES.

Explore Compound Types